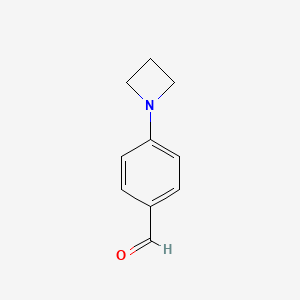

4-(Azetidin-1-yl)benzaldehyde

Description

Contextualizing the Azetidine (B1206935) and Benzaldehyde (B42025) Moieties in Contemporary Organic Synthesis and Design

The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, is a prominent structural motif in numerous natural products and synthetic compounds with important physiological functions. medwinpublishers.comresearchgate.net Its significance is largely driven by the inherent ring strain, estimated at about 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This strain endows azetidines with a unique reactivity profile, making them susceptible to ring-opening reactions, yet they are generally more stable and easier to handle than their three-membered aziridine counterparts. researchgate.netrsc.org The inclusion of the azetidine ring in drug discovery has gained considerable traction, with several approved drugs containing this residue. chemrxiv.org Its rigid structure can lock molecules into specific conformations, which is advantageous for binding to biological targets.

The benzaldehyde moiety is one of the most fundamental building blocks in organic synthesis. ucla.edu As an aromatic aldehyde, it serves as a versatile handle for a vast array of chemical transformations. ufc.br The aldehyde group can be readily oxidized to a carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into alkenes, imines, and other functional groups, making it a gateway to diverse molecular scaffolds. ufc.brontosight.ai Substituted benzaldehydes, in particular, are crucial intermediates in the pharmaceutical and dye industries. ontosight.ainih.gov The electronic nature of the substituents on the aromatic ring can significantly modulate the reactivity of the aldehyde group and the ring itself. nih.govcdnsciencepub.com

Significance of Aromatic Aldehyde and Cyclic Amine Architectures as Versatile Synthons

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Both aromatic aldehydes and cyclic amines are considered highly versatile synthons.

Aromatic Aldehydes: These compounds are powerful electrophiles, readily participating in reactions with a wide range of nucleophiles. Their utility is demonstrated in fundamental reactions such as the Wittig, Grignard, and aldol (B89426) reactions. clockss.org They are also key components in multicomponent reactions and the synthesis of heterocyclic systems. scirp.orgmdpi.com The ability to introduce diverse substituents onto the aromatic ring allows for fine-tuning of steric and electronic properties, making them adaptable synthons for targeted synthesis. acs.orgresearchgate.net

Cyclic Amines: Saturated cyclic amines are ubiquitous in natural products, pharmaceuticals, and fine chemicals. rsc.org They serve as key building blocks, providing structural rigidity and basic nitrogen centers that are crucial for biological activity and material properties. rsc.orgnih.gov Azetidines, as a specific class of cyclic amines, are valuable synthons not only for their unique strain-driven reactivity but also as scaffolds in their own right. rsc.orgbham.ac.uk Methods for their synthesis, while historically challenging due to ring strain, have advanced significantly, broadening their accessibility. researchgate.netorganic-chemistry.org

The fusion of these two synthons in 4-(Azetidin-1-yl)benzaldehyde creates a bifunctional molecule where the electron-donating nature of the azetidine nitrogen influences the electron-withdrawing aldehyde group through the aromatic π-system.

Research Rationale for Investigating this compound’s Chemical Profile

The scientific interest in this compound stems from several key factors:

Novel Scaffolding: The molecule provides a ready-made scaffold combining an aromatic core with a desirable, strained heterocyclic moiety. This is particularly relevant in medicinal chemistry, where the azetidine ring is increasingly used as a bioisosteric replacement for other groups to improve physicochemical properties. chemrxiv.org

Modulated Reactivity: The azetidin-1-yl group, being an amino substituent, acts as an electron-donating group, activating the benzene (B151609) ring towards electrophilic substitution and influencing the reactivity of the para-aldehyde group. Investigating this interplay provides insights into the fundamental principles of physical organic chemistry.

Synthetic Utility: As a stable, crystalline solid, it serves as a practical and valuable building block for creating more complex molecules. cymitquimica.comlookchem.com Its aldehyde function allows for a multitude of subsequent chemical transformations, enabling the straightforward introduction of the 4-(azetidin-1-yl)phenyl motif into larger, more elaborate structures. lookchem.com This is exemplified by the use of similar substituted benzaldehydes in the synthesis of inhibitors for enzymes like aldehyde dehydrogenase. whiterose.ac.uk

Overview of Current Research Trajectories in Substituted Benzaldehydes and Azetidines in Organic Chemistry

Current research involving these two classes of compounds is vibrant and multifaceted.

Substituted Benzaldehydes: Research continues to focus on developing novel and more efficient synthetic methods for their preparation. acs.org A significant area of investigation is their application as key intermediates in the synthesis of biologically active compounds, including anticancer agents and compounds that modulate protein function. ufc.brnih.gov Studies also explore the influence of various substituents on their toxicological profiles and interactions with biomolecules. nih.gov Furthermore, their use in catalysis, including enzyme-catalyzed reactions like the benzoin (B196080) reaction, remains an active field. csic.es

Azetidines: The synthesis of azetidines is a major focus, with new methods constantly being developed to overcome the challenges associated with forming the strained four-membered ring. medwinpublishers.comorganic-chemistry.orgfrontiersin.org These methods include intramolecular cyclizations, cycloadditions, and ring expansions. researchgate.netrsc.orgresearchgate.net A dominant trajectory is the incorporation of azetidine derivatives into drug candidates due to their ability to impart favorable properties. chemrxiv.org There is also a growing interest in the functionalization of the azetidine ring itself, including direct C-H functionalization, to create a wider diversity of building blocks for organic synthesis. rsc.orgrsc.org

The study of molecules like this compound lies at the intersection of these research fronts, providing a valuable tool for synthetic chemists and a subject for fundamental chemical inquiry.

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 353247-81-1 | cymitquimica.comfluorochem.co.uk |

| Molecular Formula | C₁₀H₁₁NO | cymitquimica.com |

| Molecular Weight | 161.20 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-9-2-4-10(5-3-9)11-6-1-7-11/h2-5,8H,1,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDXHWQUDGABHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Azetidin 1 Yl Benzaldehyde

Strategic Approaches to C-N Bond Formation for Azetidine (B1206935) Ring Incorporation

The crucial step in synthesizing 4-(azetidin-1-yl)benzaldehyde is the formation of the C-N bond between the azetidine ring and the phenyl group. Several powerful catalytic and non-catalytic methods have been developed to achieve this transformation with high efficiency.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental approach for forging the aryl-nitrogen bond. nih.govyoutube.commasterorganicchemistry.com This method typically involves the reaction of an electron-deficient aromatic ring, activated by electron-withdrawing groups, with a nucleophile. youtube.comyoutube.com In the context of this compound synthesis, this translates to the reaction of a 4-halobenzaldehyde (commonly 4-fluorobenzaldehyde) with azetidine.

The reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack by the azetidine nitrogen. youtube.comyoutube.com The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.govyoutube.com However, recent studies using kinetic isotope effects suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

A typical laboratory procedure involves heating 4-fluorobenzaldehyde (B137897) with azetidine in a suitable solvent, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. walisongo.ac.id Solvents such as dimethyl sulfoxide (B87167) (DMSO) can significantly accelerate the reaction. walisongo.ac.id

Table 1: Representative Conditions for SNAr Synthesis

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 4-Fluorobenzaldehyde | Azetidine, K₂CO₃ | DMSO | 140 °C | Good |

This table is illustrative and specific conditions may vary based on literature procedures.

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. researchgate.net This palladium-catalyzed cross-coupling reaction allows for the coupling of a wide range of amines with aryl halides or triflates, often under milder conditions than traditional SNAr reactions. researchgate.netethernet.edu.et

For the synthesis of this compound, this would involve the coupling of azetidine with a 4-halobenzaldehyde, such as 4-chlorobenzaldehyde (B46862) or 4-bromobenzaldehyde. google.com The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. researchgate.netgoogle.com The choice of ligand is critical and has evolved from simple triarylphosphines to more sophisticated biarylphosphine ligands that offer improved reactivity and substrate scope. researchgate.net

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. uni-muenchen.de

Table 2: Key Components of Buchwald-Hartwig Amination

| Component | Examples | Role |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Phosphine Ligand | P(t-Bu)₃, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄ | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Copper-Catalyzed Amination Methodologies

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-based methods. caltech.edu These reactions are particularly useful for the amination of aryl halides and have seen significant advancements in recent years, including the development of milder reaction conditions and more effective ligand systems. shareok.orgresearchgate.net

In the synthesis of this compound, a copper catalyst, often in the form of CuI or Cu₂O, facilitates the coupling of azetidine with a 4-halobenzaldehyde. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction and improve yields. shareok.org Photoinduced copper catalysis has also emerged as a promising strategy, allowing for the amination of alkyl electrophiles under mild conditions, which could be extended to the synthesis of related structures. caltech.edu

Chemoselective Aldehyde Functionalization and Protection-Deprotection Sequences

The aldehyde group in this compound is a versatile handle for further chemical transformations. However, its reactivity can also present challenges during the synthesis, potentially requiring protection and deprotection steps.

Chemoselective reduction of the aldehyde to an alcohol can be achieved using various reagents, allowing for the synthesis of related compounds. sioc-journal.cn Conversely, the aldehyde can be protected as an acetal (B89532), for example, to prevent its participation in undesired side reactions during the C-N bond formation step. The acetal can then be readily deprotected under acidic conditions to regenerate the aldehyde.

The direct functionalization of the aldehydic C-H bond represents an atom-economical approach to introduce new functional groups. nih.govucm.es For instance, photocatalytic methods have been developed for the azidation and alkenylation of aldehydes. nih.gov

Stereoselective Synthetic Routes Towards Chiral Analogues (if applicable to future derivatives)

While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of chiral derivatives, which are of significant interest in medicinal chemistry. nih.govacs.orgdoi.org The introduction of stereocenters can be achieved through various strategies.

One approach involves the use of a chiral azetidine starting material. The synthesis of enantiomerically pure azetidines can be accomplished through various methods, including the resolution of racemic mixtures or asymmetric synthesis. chemrxiv.org

Alternatively, stereocenters can be introduced during the synthesis. For example, the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol, followed by conversion to the azetidine, can provide access to chiral analogues. Catalytic asymmetric methods, employing chiral catalysts or ligands, are at the forefront of modern stereoselective synthesis. acs.org For instance, copper-catalyzed enantioselective amination reactions have been developed for the synthesis of chiral amines. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com These principles can be applied to the synthesis of this compound to improve its sustainability.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a primary goal. mdpi.com While many organic reactions have limited solubility in water, the development of catalytic systems that function in aqueous media is an active area of research. mdpi.com

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination or copper-catalyzed reactions, is inherently greener than stoichiometric reactions as it reduces waste. mdpi.com The development of recyclable catalysts further enhances the sustainability of these processes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. mdpi.com

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch heating methods. ajrconline.orgresearchgate.net For example, microwave-assisted synthesis has been shown to be an efficient method for the preparation of azetidin-2-ones. ajrconline.org

By incorporating these principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally responsible.

Solvent-Free and Aqueous Medium Approaches

The principles of green chemistry encourage the reduction or elimination of hazardous organic solvents. To this end, researchers have explored solvent-free conditions and the use of water as a benign reaction medium for the synthesis of N-aryl azetidines and related benzaldehyde (B42025) derivatives.

One prominent green approach is the use of microwave-assisted organic synthesis (MAOS) in aqueous media. A one-pot cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium under microwave irradiation provides a rapid and efficient route to various N-substituted heterocycles, including azetidines. semanticscholar.orgsci-hub.ruorganic-chemistry.org For instance, the reaction of aniline (B41778) derivatives with 1,3-dihalopropanes in water, facilitated by microwave heating, can yield N-aryl azetidines in moderate to good yields in as little as 20 minutes. sci-hub.ruscispace.com This methodology is directly applicable to the synthesis of this compound by reacting azetidine with a suitable 4-halobenzaldehyde. Another aqueous, microwave-assisted method involves the cyclization of 3-(ammonio)propyl sulfates, which are derived from primary amines, to produce highly pure azetidines. semanticscholar.orgresearchgate.net

Solvent-free synthesis, often facilitated by grinding or microwave irradiation, represents another significant green alternative. Claisen-Schmidt reactions involving various substituted benzaldehydes have been successfully conducted without a solvent, using solid sodium hydroxide (B78521) as a catalyst and a simple grinding technique to afford quantitative yields. mdpi.com Similarly, the synthesis of hydrazones from substituted benzaldehydes has been achieved under solvent-free conditions using a recyclable fly-ash–H2SO4 catalyst, demonstrating the feasibility of performing condensation reactions on the aldehyde group without a bulk solvent medium. jscimedcentral.com These solventless methods offer advantages such as reduced waste, operational simplicity, and often shorter reaction times.

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted Aqueous Synthesis | Aniline, 1,3-Dichloropropane | K₂CO₃, H₂O, MW, 120°C, 20 min | 54% (1-Phenyl-azetidine) | scispace.com |

| Microwave-Assisted Aqueous Synthesis | Aniline, 1,4-Dibromobutane | K₂CO₃, H₂O, MW, 120°C, 20 min | 89% (1-Phenyl-pyrrolidine) | scispace.com |

| Solvent-Free Grinding | Cyclopentanone, Benzaldehyde | Solid NaOH (20 mol%), Mortar & Pestle, 5 min | 98% | mdpi.com |

| Solvent-Free Catalysis | 4-Methylphenylhydrazine, Substituted Benzaldehydes | Fly-ash–H₂SO₄, Grinding | High | jscimedcentral.com |

Sustainable Catalyst Selection and Recyclability

The crucial step in forming this compound is the C-N cross-coupling reaction between the azetidine ring and the phenyl ring of benzaldehyde. The development of sustainable and recyclable catalysts for this transformation is paramount for creating environmentally and economically viable processes.

Heterogeneous copper catalysts are particularly attractive for Ullmann-type C-N coupling reactions due to copper's low cost and toxicity compared to palladium. gatech.eduencyclopedia.pub Various solid-supported copper catalysts have been developed that demonstrate high activity and, critically, can be recovered and reused. Examples include copper oxide supported on mesoporous manganese oxide (meso Cu/MnOx) and USY zeolite-supported copper, both of which have shown excellent, ligand-free catalytic activity for N-arylation reactions. gatech.edumdpi.com These catalysts can be easily separated from the reaction mixture by filtration and reused for multiple cycles with minimal loss of activity.

A highly promising strategy involves immobilizing catalysts on magnetic nanoparticles, which allows for simple and efficient recovery using an external magnet. jsynthchem.com Copper(I) complexes immobilized on the surface of Fe₃O₄ nanoparticles have been fabricated and used as magnetically reusable nanocatalysts for C-N bond formation in A³ coupling reactions (aldehyde, amine, alkyne). nih.gov These catalysts have been reused for up to eight cycles without a significant decrease in performance. nih.gov Similarly, CuFe₂O₄ magnetic nanoparticles have been employed as efficient, recyclable heterogeneous catalysts for the synthesis of various heterocyclic compounds. mdpi.com The use of such magnetic catalysts circumvents the need for energy-intensive separation processes like chromatography.

| Catalyst | Reaction Type | Key Features | Recyclability | Reference |

|---|---|---|---|---|

| meso Cu/MnOx | Ullmann C-N Coupling | Ligand-free, Broad substrate scope | Reusable without significant loss of activity | gatech.eduresearchgate.net |

| Fe₃O₄-BIm-Pyrim-CuI | A³ Coupling (C-N formation) | Magnetically separable, High yields | Reusable for 8 cycles with minimal activity loss | nih.gov |

| γ-Fe₂O₃@PEG@PAMAM G0-Cu | Sonogashira Coupling | Hydrophilic, Works in pure water, Magnetically separable | Reusable for at least 6 cycles | nih.gov |

| Cu-TDPAT (MOF) | Ullmann & Goldberg C-N Coupling | Highly porous, Heterogeneous | Reusable at least 5 times without significant degradation | mdpi.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. researchgate.netarkat-usa.orgresearchgate.net By performing reactions in a continuously flowing stream through a reactor (such as a tube or a chip), this technique offers superior control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly when handling strained or reactive intermediates. rsc.orgpolimi.it

The synthesis of aryl aldehydes, a key structural component of the target molecule, has been successfully adapted to continuous flow. Palladium-catalyzed reductive carbonylation of aryl bromides and aryl fluorosulfonates using syngas (a mixture of CO and H₂) has been developed into a robust flow protocol. nih.govresearchgate.net This method allows for the large-scale production of various aryl aldehydes with low catalyst loadings and short residence times. For example, 3.8 grams of 6-methoxy-2-naphthaldehyde (B117158) were synthesized with an 85% isolated yield during a 415-minute operation. nih.gov

More directly relevant, the synthesis and functionalization of the azetidine ring itself have been effectively performed using flow technology. uniba.itresearchgate.net Flow reactors enable the safe handling of highly reactive lithiated intermediates at temperatures significantly higher than those feasible in batch processes, allowing for rapid functionalization. rsc.orguniba.it A two-step continuous flow process has been successfully developed for the synthesis of Nabumetone, a 4-aryl-2-butanone, which involves an initial aldol (B89426) condensation followed by a hydrogenation step. units.it This demonstrates a scalable pathway for producing molecules with a similar aryl-alkyl structure to this compound. The combination of these established flow methodologies—N-arylation of azetidine and the synthesis of the benzaldehyde moiety—provides a clear blueprint for the scalable, continuous production of the target compound.

| Target/Process | Key Reaction | Conditions | Productivity/Yield | Reference |

|---|---|---|---|---|

| Aryl Aldehydes | Pd-catalyzed Reductive Carbonylation | Aryl Bromide, Syngas, 120°C, 12 bar, 45 min residence time | 3.8 g of 6-methoxy-2-naphthaldehyde in 415 min (85% yield) | nih.gov |

| Monoarylated Acetaldehydes | Meerwein Arylation | Aniline, Ethyl vinyl ether, Ferrocene catalyst, Acetone/H₂O | Up to 80% yield, Scalable generation of intermediates | organic-chemistry.orgacs.org |

| 3-Substituted Azetidines | Lithiation/Electrophilic Quench | N-Boc-3-iodoazetidine, n-Hexyllithium, -50°C, ~10s residence time | Good to excellent yields for various derivatives | uniba.it |

| 4-Aryl-3-buten-2-ones (Nabumetone intermediate) | Aldol Condensation | Naphthylaldehyde, Acetone, 70°C, 450s residence time | 94% isolated yield | units.it |

Mechanistic Investigations and Reactivity Profiling of 4 Azetidin 1 Yl Benzaldehyde

Electrophilic Reactivity of the Aldehyde Carbonyl

The aldehyde group is a classic electrophilic functional group, readily participating in reactions involving nucleophilic attack at the carbonyl carbon.

Condensation Reactions with Nucleophiles (e.g., Knoevenagel, Wittig, Aldol)

Condensation reactions are fundamental carbon-carbon bond-forming strategies that proceed via nucleophilic attack on the aldehyde. For 4-(azetidin-1-yl)benzaldehyde, which lacks α-hydrogens, it serves exclusively as the electrophilic component in these transformations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound reacts with active methylene compounds like malonic acid or diethyl malonate in the presence of a catalyst such as piperidine (B6355638) or ammonium (B1175870) bicarbonate to yield α,β-unsaturated products. The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde carbonyl, followed by dehydration.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.comlibretexts.org It involves the reaction of this compound with a phosphonium (B103445) ylide (Wittig reagent). The ylide, a powerful nucleophile, attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which subsequently collapses to an oxaphosphetane. This four-membered ring then decomposes to furnish the desired alkene and a stable triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. masterorganicchemistry.com

Aldol (B89426) Condensation (Claisen-Schmidt Condensation): Since this compound has no α-hydrogens, it cannot self-condense. However, it can undergo a crossed aldol reaction, specifically a Claisen-Schmidt condensation, with an enolizable aldehyde or ketone. masterorganicchemistry.comlibretexts.orgumkc.edu In a typical procedure, a base like sodium hydroxide (B78521) catalyzes the formation of an enolate from a ketone (e.g., acetone), which then nucleophilically attacks the carbonyl of this compound. umkc.eduyoutube.com The resulting β-hydroxy ketone readily undergoes dehydration, often upon heating, to yield a conjugated α,β-unsaturated ketone. libretexts.orgumkc.edu

| Reaction Type | Nucleophile | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Knoevenagel | Malonic Acid | Piperidine/Pyridine | α,β-Unsaturated Carboxylic Acid |

| Wittig | Methyltriphenylphosphonium bromide | n-Butyllithium | Styrene Derivative |

| Aldol (Claisen-Schmidt) | Acetone | Sodium Hydroxide (NaOH) | α,β-Unsaturated Ketone |

Reductive Transformations of the Aldehyde Moiety

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding [4-(azetidin-1-yl)phenyl]methanol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. The azetidine (B1206935) ring is typically stable under these conditions.

Common methods include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. ncert.nic.inmasterorganicchemistry.comlibretexts.org NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, and reduces aldehydes to primary alcohols with high chemoselectivity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ncert.nic.inlibretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. ncert.nic.in Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are commonly employed. libretexts.orgresearchgate.net This process is generally clean and efficient, though it may require elevated pressures to hydrogenate the aromatic ring. libretexts.org

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | [4-(Azetidin-1-yl)phenyl]methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C to Room Temperature | [4-(Azetidin-1-yl)phenyl]methanol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol/Ethyl Acetate | Room Temperature, 1-4 atm H₂ | [4-(Azetidin-1-yl)phenyl]methanol |

Oxidative Transformations of the Aldehyde Moiety

The aldehyde functional group is readily oxidized to a carboxylic acid. This transformation converts this compound into 4-(azetidin-1-yl)benzoic acid, a valuable building block. The azetidine ring is generally resistant to oxidation under these conditions.

Several oxidizing agents can be employed:

Potassium Permanganate (KMnO₄): A strong and common oxidizing agent that effectively converts aldehydes to carboxylic acids. ncert.nic.inresearchgate.net The reaction is often performed in a basic aqueous solution, followed by acidic workup. Phase-transfer catalysts can be used to perform the oxidation in non-polar organic solvents. researchgate.netsemanticscholar.org

Potassium Dichromate (K₂Cr₂O₇): Another strong oxidant, typically used in acidic conditions (e.g., with sulfuric acid).

Mild Oxidizing Agents: Aldehydes can also be oxidized using milder reagents, which is advantageous when other sensitive functional groups are present. Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution are classic examples, though they are more commonly used for qualitative analysis. ncert.nic.in Modern, more preparatively useful methods include using hydrogen peroxide with a catalyst or reagents like sodium chlorite (B76162) (NaClO₂).

| Oxidizing Agent | Solvent/Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, then H₃O⁺ | 4-(Azetidin-1-yl)benzoic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄ | 4-(Azetidin-1-yl)benzoic acid |

| Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ | 4-(Azetidin-1-yl)benzoic acid |

Nucleophilic Reactivity of the Azetidine Nitrogen Center

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. This reactivity can be harnessed for further functionalization, though it is also linked to the potential for ring-opening due to inherent ring strain. rsc.org

Ring-Opening Reactions of the Azetidine Moiety under Specific Conditions

Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them susceptible to ring-opening reactions under certain conditions, although they are considerably more stable than their three-membered aziridine (B145994) counterparts. rsc.org The ring-opening of the azetidine in this compound typically requires activation.

Acid-Mediated Opening: Treatment with strong Brønsted or Lewis acids can protonate or coordinate to the azetidine nitrogen. rsc.org This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. This can lead to the cleavage of a carbon-nitrogen bond, resulting in a γ-substituted aniline (B41778) derivative. rsc.orgnih.gov For instance, in the presence of a strong acid and a nucleophile, the ring can open to form a linear amine. nih.govacs.org

Alkylation and Acylation Reactions of the Azetidine Nitrogen

The nucleophilic nitrogen of the azetidine can react with various electrophiles in standard substitution reactions, leading to the formation of quaternary azetidinium salts or N-acylated products.

N-Alkylation: The reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) proceeds via an Sₙ2 mechanism to yield a quaternary azetidinium salt. acsgcipr.org In this product, the nitrogen atom becomes positively charged, and the ring becomes highly activated towards nucleophilic attack and potential ring-opening.

N-Acylation: The azetidine nitrogen readily attacks the electrophilic carbonyl carbon of acyl chlorides or anhydrides. chemguide.co.ukyoutube.com This nucleophilic acyl substitution reaction forms a stable N-acylazetidine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl). reddit.com The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Electrophile | Base/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Aprotic Solvent (e.g., CH₃CN) | Quaternary Azetidinium Salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acylazetidine (Amide) |

Reactivity of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by its two substituents. The azetidin-1-yl group, an N-alkyl amine derivative, acts as a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. Conversely, the aldehyde group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the substituents present on the ring. wikipedia.org

The azetidin-1-yl group is a potent ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. This is because the resonance stabilization of the intermediate carbocation (the arenium ion or sigma complex) is greatest when the electrophile adds to these positions, allowing for a resonance structure where the positive charge is delocalized onto the nitrogen atom. lkouniv.ac.in In contrast, the aldehyde group is a meta-director, as addition at the meta position avoids placing the positive charge of the arenium ion on the carbon directly attached to the electron-withdrawing carbonyl group. lkouniv.ac.inminia.edu.eg

In this compound, the powerful activating and ortho-directing effect of the azetidinyl group dominates over the deactivating, meta-directing effect of the aldehyde group. lkouniv.ac.in The para position relative to the azetidinyl group is already occupied by the aldehyde. Therefore, electrophilic aromatic substitution is strongly favored at the two equivalent ortho positions (C3 and C5) relative to the azetidinyl group.

Table 1: Directing Effects of Substituents in this compound

| Substituent Group | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| Azetidin-1-yl (-NC3H6) | C1 | Activating | Ortho, Para |

Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to yield 3,5-disubstituted products. For example, bromination in the presence of a Lewis acid catalyst would be expected to produce 3-bromo-4-(azetidin-1-yl)benzaldehyde.

Transition Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com These reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, typically require an aryl halide or pseudohalide as a coupling partner. mdpi.comrsc.org

While this compound itself is not a direct substrate for these reactions, its halogenated derivatives, synthesized via electrophilic aromatic substitution as described above, would be excellent candidates. For instance, 3-bromo-4-(azetidin-1-yl)benzaldehyde could undergo a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aromatic ring, due to the azetidinyl group, could facilitate the oxidative addition step in the catalytic cycle.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-(azetidin-1-yl)benzaldehyde

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, base | Biaryl |

| Mizoroki-Heck | Alkene | Pd(OAc)2, PPh3, base | Substituted alkene |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, base | Aryl alkyne |

These reactions would allow for the introduction of a wide range of substituents at the C3 and C5 positions, providing a versatile route to highly functionalized derivatives.

Pericyclic Reactions and Rearrangements Involving Azetidine or Aldehyde Functionalities

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. adichemistry.com

The functionalities present in this compound offer limited, but plausible, opportunities for pericyclic reactions, primarily involving the aldehyde group.

Cycloaddition Reactions : The carbonyl group of the aldehyde can, in principle, participate as a dienophile in a hetero-Diels-Alder reaction ([4+2] cycloaddition) with an electron-rich diene. adichemistry.com This would lead to the formation of a dihydropyran ring system. However, such reactions with simple aromatic aldehydes often require high temperatures or Lewis acid catalysis to proceed efficiently.

Ene Reaction : The aldehyde can also act as an "enophile" in an ene reaction if reacted with an alkene possessing an allylic hydrogen. libretexts.org This reaction would result in the formation of a new carbon-carbon bond and transfer of the allylic hydrogen to the aldehyde oxygen.

Table 3: Theoretical Pericyclic Reactions Involving the Aldehyde Moiety

| Reaction Type | Reactant Partner | Key Feature | Resulting Structure |

|---|---|---|---|

| Hetero-Diels-Alder | Electron-rich diene | Aldehyde as dienophile | Dihydropyran derivative |

The strained azetidine ring itself can undergo electrocyclic ring-opening reactions under thermal or photochemical conditions, though this typically involves cleavage of a carbon-nitrogen bond within the ring rather than a direct rearrangement involving the aromatic or aldehyde portions of the molecule. rsc.org Major sigmatropic rearrangements like the Cope or Claisen rearrangements are not applicable to the parent molecule due to the absence of the requisite 1,5-diene or allyl-aryl ether moieties, respectively. organicchemistrydata.org

Kinetic and Thermodynamic Studies of Key Reaction Pathways

The study of reaction kinetics and thermodynamics provides insight into the feasibility, rate, and selectivity of chemical processes. For this compound, these studies would be particularly informative for understanding the influence of the competing electronic effects of its substituents.

In electrophilic aromatic substitution, the reaction proceeds through a high-energy arenium ion intermediate. dalalinstitute.com The rate-determining step is typically the formation of this intermediate. libretexts.org The strong electron-donating azetidinyl group significantly stabilizes the positive charge in the arenium ion when substitution occurs at the ortho position, thereby lowering the activation energy and dramatically increasing the reaction rate compared to unsubstituted benzene. This is a kinetic effect. Under most conditions, electrophilic aromatic substitution is irreversible, so the observed product distribution is a result of kinetic control.

For reactions at the aldehyde, such as nucleophilic addition, the electronic nature of the aromatic ring plays a crucial role. The electron-donating azetidinyl group reduces the electrophilicity of the aldehyde's carbonyl carbon by pushing electron density into the ring and, through resonance, to the carbonyl group. This would be expected to decrease the rate of nucleophilic attack compared to benzaldehyde (B42025) or nitrobenzaldehyde, where electron-withdrawing groups enhance carbonyl electrophilicity.

Table 4: Predicted Relative Rates of Nucleophilic Addition to Substituted Benzaldehydes (Kinetic Effect)

| Compound | Substituent at C4 | Electronic Effect of Substituent | Predicted Relative Rate |

|---|---|---|---|

| 4-Nitrobenzaldehyde | -NO2 | Strongly electron-withdrawing | Fastest |

| Benzaldehyde | -H | Neutral | Intermediate |

| This compound | -NC3H6 | Strongly electron-donating | Slowest |

Kinetic resolution is a potential area of study for reactions involving this molecule, particularly if the aldehyde participates in stereoselective reactions, such as asymmetric aldol additions, with chiral reagents or catalysts. researchgate.net Thermodynamic studies would be relevant in cases where reactions are reversible, such as certain cycloadditions, to determine the position of equilibrium and the relative stability of reactants and products.

Advanced Spectroscopic and Structural Elucidation of 4 Azetidin 1 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(Azetidin-1-yl)benzaldehyde in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are employed to map out the connectivity and spatial relationships of all atoms within the molecule.

Multi-dimensional NMR experiments provide a deeper understanding of the molecular framework by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would reveal scalar couplings between adjacent protons. Cross-peaks would be expected between the protons of the azetidine (B1206935) ring, specifically between the methylene (B1212753) protons at the 2- and 4-positions and the methine proton at the 3-position. Similarly, correlations would be observed between the ortho- and meta-protons of the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C. For this compound, this experiment would show direct one-bond correlations between the protons and carbons of the azetidine ring and the benzaldehyde (B42025) moiety, facilitating the unambiguous assignment of the ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the connectivity between the azetidine ring and the benzaldehyde unit. For instance, correlations would be expected between the protons on the azetidine ring and the carbon of the benzene ring to which the nitrogen is attached (C4). Furthermore, correlations between the aldehydic proton and the aromatic carbons would solidify the assignment of the benzaldehyde portion.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of nuclei. For a relatively rigid molecule like this compound, NOESY can help to confirm the stereochemistry and conformation. For instance, through-space interactions might be observed between the protons of the azetidine ring and the ortho-protons of the benzene ring.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | ¹H-¹H scalar coupling | Azetidine ring protons; Aromatic protons |

| HSQC | Direct ¹H-¹³C correlation | C-H pairs in azetidine and benzaldehyde moieties |

| HMBC | Long-range ¹H-¹³C correlation | Azetidine protons to aromatic C4; Aldehydic proton to aromatic carbons |

| NOESY | Through-space ¹H-¹H proximity | Azetidine protons to ortho-aromatic protons |

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the molecular structure and packing in the crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize the conformation of the azetidine ring and its orientation relative to the benzaldehyde group in the solid state.

Investigate intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Different ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can provide high-resolution spectra of the solid material, allowing for the determination of principal values of the chemical shift tensor, which are sensitive to the local electronic environment and molecular geometry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "molecular fingerprint."

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its constituent functional groups. The C=O stretching vibration of the aldehyde group is expected to be a strong band in the IR spectrum, typically appearing around 1700 cm⁻¹. The C-H stretching of the aldehyde proton would also be observable. The aromatic C-H and C=C stretching vibrations would appear in their characteristic regions. The azetidine ring would contribute to the spectrum with its C-N stretching and CH₂ bending modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde | C=O stretch | ~1700 | IR (strong), Raman (moderate) |

| Aldehyde | C-H stretch | ~2820 and ~2720 | IR (moderate) |

| Aromatic Ring | C-H stretch | 3100-3000 | IR (moderate), Raman (strong) |

| Aromatic Ring | C=C stretch | 1600-1450 | IR (variable), Raman (strong) |

| Azetidine | C-N stretch | 1200-1000 | IR (moderate) |

| Azetidine | CH₂ bend | ~1450 | IR (moderate) |

Comparative analysis of the IR and Raman spectra can provide complementary information due to the different selection rules governing the two techniques. For instance, symmetric vibrations often give rise to strong Raman bands but weak IR absorptions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the protonated molecule can be elucidated. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. Key fragmentation pathways for the molecular ion of this compound might include:

Loss of the formyl radical (•CHO) to give a stable benzylic cation.

Cleavage of the azetidine ring.

Loss of small neutral molecules such as ethene from the azetidine ring.

The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different components.

| Ion | m/z (calculated) | Possible Identity |

| [M+H]⁺ | 162.0919 | Protonated molecular ion |

| [M-CHO]⁺ | 132.0964 | Ion after loss of formyl group |

| [M-C₂H₄]⁺ | 134.0757 | Ion after loss of ethene from azetidine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The presence of the electron-donating azetidine group in conjugation with the electron-withdrawing benzaldehyde group is likely to cause a red shift (bathochromic shift) of the π→π* transition of the benzene ring compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the charge transfer character of the transition from the nitrogen lone pair to the aromatic ring and carbonyl group.

Studying the UV-Vis spectrum in different solvents of varying polarity can provide further insights into the nature of the electronic transitions. A solvatochromic effect, where the position of the absorption maximum changes with solvent polarity, would indicate a change in the dipole moment of the molecule upon electronic excitation, consistent with an intramolecular charge transfer process.

| Compound | λmax (nm) | Transition Type | Solvent |

| Benzaldehyde | ~245, ~280, ~320 | π→π, n→π, n→π | Non-polar |

| This compound | >245 | π→π (charge transfer) | Non-polar |

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

For a derivative, N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide, the crystal structure reveals a monoclinic system. While not the parent compound, this structure provides valuable insights into the geometry of the 4-(azetidin-1-yl)phenyl moiety. The azetidine ring would likely adopt a puckered conformation to relieve ring strain. The analysis would also detail how the molecules pack in the crystal, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure.

Circular Dichroism Spectroscopy for Enantiomeric Excess Determination and Chiral Characterization (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiral properties of molecules. It relies on the differential absorption of left- and right-circularly polarized light by chiral compounds. This technique is particularly valuable for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral molecules.

However, the application of CD spectroscopy for enantiomeric excess determination is contingent upon the molecule possessing chirality—a property of asymmetry where a molecule cannot be superimposed on its mirror image. The parent compound, this compound, is an achiral molecule. Its structure possesses a plane of symmetry that bisects the benzaldehyde and azetidine rings, precluding the existence of enantiomers. Consequently, this compound does not exhibit a CD spectrum, and the technique of circular dichroism spectroscopy is not applicable for its analysis in this context.

For CD spectroscopy to be a relevant analytical tool, a chiral center or element of chirality would need to be introduced into the molecular structure, creating chiral derivatives. For instance, substitution on one of the carbon atoms of the azetidine ring could create a stereocenter, leading to a pair of enantiomers. Such chiral derivatives would be expected to produce mirror-image CD spectra, allowing for their characterization and the determination of enantiomeric excess in a given sample. The magnitude of the CD signal at a specific wavelength is typically proportional to the concentration of the chiral species and its enantiomeric excess.

While methods for the rapid determination of enantiomeric excess for various chiral amines and other compounds using CD spectroscopy have been developed, a review of the scientific literature indicates that specific studies applying this technique to chiral derivatives of this compound have not been reported. nih.govresearcher.life The general principle involves reacting a chiral analyte with a CD-active host or derivatizing agent to produce a complex or product with a distinct CD signal, from which the enantiomeric excess can be calculated. nih.govrsc.org

Computational Chemistry and Theoretical Studies on 4 Azetidin 1 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Azetidin-1-yl)benzaldehyde, these methods would provide a deep understanding of its electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It would be the primary method to determine the most stable three-dimensional structure of this compound. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ring)-C(aldehyde) | --- |

| Bond Length | C=O | --- |

| Bond Length | C(ring)-N | --- |

| Bond Length | N-C(azetidine) | --- |

| Bond Angle | C(ring)-C(aldehyde)-H | --- |

| Bond Angle | C(ring)-N-C(azetidine) | --- |

| Dihedral Angle | O=C-C(ring)-C(ring) | --- |

Note: This table is for illustrative purposes only. No published data is available.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. While computationally more demanding, these methods provide benchmark-quality data on properties like electron affinity, ionization potential, and the distribution of electron density. This would reveal how the electron-donating azetidinyl group influences the electronic character of the benzaldehyde (B42025) moiety.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

| Aldehyde H | --- | --- |

| Aromatic H (ortho to CHO) | --- | --- |

| Aromatic H (ortho to N) | --- | --- |

| Azetidine (B1206935) CH₂ (adjacent to N) | --- | --- |

| Azetidine CH₂ (beta to N) | --- | --- |

| Aldehyde C | --- | --- |

| Aromatic C (ipso-CHO) | --- | --- |

| Aromatic C (ipso-N) | --- | --- |

Note: This table is for illustrative purposes only. No published data is available.

Calculations of vibrational frequencies would correspond to the peaks observed in an IR spectrum. Each calculated frequency would be associated with a specific vibrational mode of the molecule, such as the stretching of the carbonyl (C=O) bond or the bending of C-H bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. These simulations would reveal the flexibility of the molecule, particularly the rotational barrier of the azetidinyl group relative to the benzene (B151609) ring. Furthermore, MD simulations of multiple molecules would allow for the study of intermolecular interactions, predicting how the molecules would arrange themselves in a condensed phase and identifying key non-covalent interactions like hydrogen bonding or van der Waals forces.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to explore the reactivity of this compound. For instance, the mechanism of its reduction to the corresponding alcohol or its oxidation to the carboxylic acid could be investigated. This involves locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies would provide a detailed, atomistic understanding of the reaction mechanism and predict the feasibility of different reaction pathways.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction (excluding biological properties)

QSPR studies establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, various molecular descriptors (e.g., electronic, topological, and quantum chemical) could be calculated. These descriptors could then be used in a QSPR model to predict properties such as boiling point, solubility, or chromatographic retention time, without the need for experimental measurements. This approach is particularly useful for screening large numbers of related compounds.

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Non-Covalent Interactions (NCI))

The topological analysis of the electron density of this compound provides profound insights into its chemical bonding, molecular structure, and reactivity. By employing theoretical frameworks such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis, it is possible to characterize the nature of covalent bonds and weak intramolecular interactions that govern the molecule's conformation and properties. These computational methods are based on the analysis of the electron density (ρ(r)) and its derivatives, which are quantum mechanical observables. wikipedia.orgwikipedia.org

The QTAIM, developed by Richard Bader, partitions the molecular space into atomic basins, defining atoms as they exist within a molecule. wikipedia.orguni-rostock.deresearchgate.net The analysis focuses on the critical points of the electron density, where the gradient of the density is zero. These points are classified by their rank and signature, providing a rigorous definition of atoms, bonds, rings, and cages. wiley-vch.de For this compound, this analysis would elucidate the characteristics of each covalent bond, offering quantitative measures of their strength and polarity.

A key aspect of AIM theory is the characterization of bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.decomporgchem.com The properties of the electron density at these BCPs, such as its magnitude (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.

Atoms in Molecules (AIM) Analysis

A theoretical AIM analysis of this compound would involve the calculation of various parameters at the bond critical points for each covalent bond within the molecule. The electron density (ρ(r)) at the BCP is correlated with the bond order; a higher value indicates a stronger bond. The sign of the Laplacian of the electron density (∇²ρ(r)) distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell (ionic, van der Waals) interactions (∇²ρ(r) > 0). The total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)), is also indicative of the nature of the interaction. For covalent bonds, H(r) is negative, signifying a stabilizing accumulation of potential energy.

Below is a representative table of expected AIM parameters for the key covalent bonds in this compound, based on typical values for similar organic molecules.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Ellipticity (ε) |

|---|---|---|---|---|

| C=O | 0.35 - 0.45 | -0.20 - -0.10 | -0.40 - -0.30 | 0.10 - 0.20 |

| Car-Car | 0.28 - 0.32 | -0.25 - -0.20 | -0.30 - -0.25 | 0.15 - 0.25 |

| Car-Cald | 0.25 - 0.28 | -0.20 - -0.15 | -0.24 - -0.20 | 0.05 - 0.10 |

| Car-N | 0.23 - 0.26 | -0.18 - -0.12 | -0.22 - -0.18 | 0.02 - 0.08 |

| N-Cazet | 0.22 - 0.25 | -0.17 - -0.11 | -0.20 - -0.16 | 0.01 - 0.05 |

| Cazet-Cazet | 0.20 - 0.23 | -0.15 - -0.10 | -0.18 - -0.14 | 0.00 - 0.03 |

This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

The ellipticity (ε) at a BCP measures the deviation of the electron density from cylindrical symmetry and is related to the π-character of a bond. For the C=O and aromatic C-C bonds, a higher ellipticity is expected, reflecting their double-bond character.

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. The NCI analysis is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. wikipedia.orgresearchgate.netnih.gov This method is based on the relationship between the electron density (ρ(r)) and the reduced density gradient (s(r)).

NCI analysis of this compound would reveal intramolecular interactions that stabilize its preferred conformation. These interactions are visualized as surfaces in real space, colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions.

A theoretical NCI analysis would likely identify several key intramolecular interactions:

C-H···O Hydrogen Bonds: Weak hydrogen bonds could exist between the hydrogen atoms of the azetidine ring or the aromatic ring and the oxygen atom of the aldehyde group.

C-H···π Interactions: Interactions between the hydrogen atoms of the azetidine ring and the π-system of the benzene ring may also be present.

Steric Repulsions: Regions of steric strain, for instance, between the azetidine ring and the ortho-hydrogens of the benzaldehyde moiety, would also be visualized.

The following table summarizes the types of non-covalent interactions that would be expected in this compound and the typical characteristics of their corresponding NCI regions.

| Interaction Type | Interacting Atoms | sign(λ₂)ρ(r) (a.u.) | NCI Surface Color |

|---|---|---|---|

| Hydrogen Bond | C-H (azetidine) ··· O=C | -0.02 to -0.01 | Blue |

| van der Waals | C-H (aromatic) ··· H-C (azetidine) | -0.005 to 0.005 | Green |

| Steric Repulsion | ortho C-H (aromatic) ··· C-H (azetidine) | 0.01 to 0.02 | Red |

This table presents hypothetical data to illustrate the expected findings from an NCI analysis.

Applications of 4 Azetidin 1 Yl Benzaldehyde As a Building Block in Complex Organic Synthesis

Scaffold for Novel Heterocyclic Ring Systems Synthesis

The bifunctional nature of 4-(Azetidin-1-yl)benzaldehyde makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Both the azetidine (B1206935) ring and the aldehyde group can be strategically employed to construct intricate molecular architectures.

The synthesis of fused N-heterocyclic systems is a significant area of organic chemistry, and azetidine-containing compounds offer unique structural motifs. nih.gov While direct examples employing this compound are not extensively documented, established synthetic methodologies suggest its potential as a precursor for such systems. For instance, transition metal-catalyzed reactions, such as Pd(II)-catalyzed γ-C–H amination, have been utilized to create highly fused azetidine structures through intramolecular cyclization. nih.gov Similarly, copper-catalyzed photocycloaddition reactions between imines and alkenes have proven effective for assembling spiro- and fused-azetidines. nih.gov These methods demonstrate the feasibility of incorporating the azetidine portion of this compound into more complex, polycyclic frameworks, which are of interest in medicinal chemistry.

The aldehyde functional group of this compound is a gateway to a vast number of nitrogen-containing heterocycles through various classical and modern synthetic reactions. As an aromatic aldehyde, it is a key reactant in several named reactions that form quinoline and pyrimidine cores.

Quinoline Synthesis: Quinolines are a prominent class of heterocycles found in numerous pharmaceuticals. mdpi.comnih.gov The Doebner-Miller and Povarov reactions are powerful methods for their synthesis.

The Doebner–Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aromatic aldehyde. wikipedia.orgmdpi.com Thus, this compound can react with anilines and pyruvic acid to yield quinoline-4-carboxylic acids bearing the 4-(azetidin-1-yl)phenyl substituent. nih.gov

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can be oxidized to quinolines. wikipedia.orgmdpi.com This multicomponent approach allows for the incorporation of the this compound structure into the quinoline framework.

Pyrimido[4,5-b]quinoline Synthesis: More complex fused systems can also be accessed. For example, multicomponent reactions involving various substituted benzaldehydes, dimedone, and 6-amino-1,3-dimethyluracil have been used to synthesize pyrimido[4,5-b]quinoline derivatives. nih.gov This demonstrates the utility of the aldehyde function in building elaborate, fused heterocyclic systems.

Dihydropyrimidinone Synthesis (Biginelli Reaction): The Biginelli reaction is a one-pot cyclocondensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgorganic-chemistry.org This acid-catalyzed, three-component reaction is a straightforward method for producing 3,4-dihydropyrimidin-2(1H)-ones, which are valuable in medicinal chemistry. wikipedia.org this compound is a suitable aldehyde component for this reaction, enabling the synthesis of a library of dihydropyrimidinones decorated with the azetidine moiety. nih.gov

| Reaction Name | Reactants | Product Scaffold |

| Doebner-Miller Reaction | This compound, Aniline, Pyruvic Acid | Substituted Quinoline |

| Povarov Reaction | This compound, Aniline, Alkene | Substituted (Tetrahydro)quinoline |

| Biginelli Reaction | This compound, β-Ketoester, Urea | Dihydropyrimidinone |

| Pyrimido[4,5-b]quinoline Synthesis | This compound, Dimedone, Aminouracil | Pyrimido[4,5-b]quinoline |

Precursor for Polymerizable Monomers in Controlled Polymerization Techniques

While the direct use of this compound as a monomer in controlled polymerization has not been extensively reported, its structure contains functionalities that can be readily converted into polymerizable groups. The aromatic ring and the aldehyde group provide handles for chemical modification to introduce moieties such as vinyl, styrenic, or acrylic groups, which are amenable to techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

For instance, the aldehyde group can be transformed into a vinyl group through a Wittig reaction. The resulting 4-(azetidin-1-yl)styrene derivative could then serve as a monomer. Alternatively, reduction of the aldehyde to a benzyl (B1604629) alcohol, followed by esterification with acryloyl chloride or methacryloyl chloride, would yield an acrylate or methacrylate monomer. The presence of the azetidine group could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. The synthesis of polymers from such specialized monomers allows for the creation of materials with precisely controlled architectures and tailored functionalities.

Ligand and Catalyst Design in Asymmetric Synthesis and Metal-Catalyzed Transformations

Chiral azetidine-containing molecules have been successfully employed as ligands and organocatalysts in asymmetric catalysis to control the stereochemical outcome of chemical reactions. birmingham.ac.ukresearchgate.net this compound represents a valuable starting material for the synthesis of such chiral ligands due to the versatile reactivity of its aldehyde group.

The aldehyde can be derivatized in several ways to generate complex ligand structures:

Formation of Chiral Imines and Amines: Condensation of the aldehyde with a chiral primary amine yields a chiral imine (Schiff base), which can serve as a bidentate ligand for metal catalysts. Subsequent reduction of the imine provides a chiral secondary amine, another important ligand class.

Synthesis of Chiral Amino Alcohols: Nucleophilic addition of an organometallic reagent to the aldehyde, followed by separation of diastereomers or use of a chiral catalyst, can produce chiral secondary alcohols. These can be further elaborated into chiral amino alcohol ligands, which are highly effective in reactions like the asymmetric addition of diethylzinc to aldehydes. mdpi.com

The azetidine nitrogen and another heteroatom introduced through modification of the aldehyde group can act as a chelating unit for a metal center. The rigidity of the azetidine ring can help in creating a well-defined chiral environment around the metal, leading to high levels of enantioselectivity in catalytic reactions such as Friedel-Crafts alkylations and Henry reactions. birmingham.ac.uk

Intermediate in the Synthesis of Functional Organic Materials

Aromatic aldehydes are crucial intermediates in the synthesis of a wide range of functional organic materials, including dyes, liquid crystals, and nonlinear optical (NLO) materials. The this compound molecule possesses an inherent "push-pull" electronic structure. The nitrogen atom of the azetidine ring acts as an electron-donating group (the "push") that increases the electron density of the aromatic ring. The aldehyde group, particularly after conversion to a stronger electron-accepting group, acts as the "pull."

This push-pull character is a key design principle for second-order NLO chromophores. For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound like malononitrile or a cyanoacetate derivative would extend the π-conjugated system and attach a strong electron-accepting group. The resulting molecule would have a large molecular hyperpolarizability, a prerequisite for NLO activity. By modifying the structure, materials with applications in telecommunications, optical data storage, and processing could potentially be developed.

Component in Multicomponent Reaction (MCR) Libraries for Chemical Diversity Generation

Multicomponent reactions (MCRs) are powerful tools in modern organic and medicinal chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov This strategy is highly valued for generating large libraries of diverse compounds for drug discovery and high-throughput screening. Aromatic aldehydes are among the most common and versatile components in MCRs.

This compound is an ideal candidate for inclusion in MCR-based library synthesis due to the robust reactivity of its aldehyde group. Several prominent MCRs readily incorporate aldehydes:

The Ugi Reaction: This four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives, which are valuable as peptidomimetics. wikipedia.orgorganic-chemistry.org

The Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide, yielding α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org It is one of the oldest and most reliable isocyanide-based MCRs. walisongo.ac.id

By using this compound in these and other MCRs (such as the Biginelli and Povarov reactions), chemists can efficiently generate large collections of novel, complex molecules that incorporate the unique azetidine-phenyl scaffold, facilitating the exploration of new chemical space for biological applications.

| Multicomponent Reaction | Key Components | Core Product Structure |

| Ugi (4-component) | Aldehyde , Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini (3-component) | Aldehyde , Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Biginelli (3-component) | Aldehyde , β-Ketoester, Urea | Dihydropyrimidinone |

| Povarov (3-component) | Aldehyde , Aniline, Alkene | Tetrahydroquinoline |

Advanced Materials Science Applications of 4 Azetidin 1 Yl Benzaldehyde and Its Derivatives

Design and Synthesis of Optoelectronic Materials

The inherent electronic properties of the 4-(azetidin-1-yl)benzaldehyde scaffold, characterized by the electron-donating nature of the azetidine (B1206935) nitrogen lone pair and the electron-withdrawing character of the benzaldehyde (B42025) group, make it an attractive platform for the development of novel optoelectronic materials. This donor-acceptor (D-A) type structure is a cornerstone for designing molecules with tailored photophysical properties.

Fluorescent Probes and Dyes for Non-Biological Applications

The incorporation of an azetidine ring into fluorophore structures has been shown to elicit substantial increases in brightness and photostability. This strategy has been successfully employed to create a new class of fluorescent dyes with finely tunable spectral and chemical properties. The strained four-membered azetidine ring can limit non-radiative decay pathways, thereby enhancing the quantum yield of fluorescence.

Derivatives of this compound are promising candidates for the development of novel fluorescent probes and dyes. The aldehyde functionality serves as a versatile chemical handle for synthesizing more complex dye molecules through reactions such as Knoevenagel condensation or Wittig reactions. By reacting this compound with various methylene-active compounds or phosphonium (B103445) ylides, a diverse library of fluorescent dyes with emissions spanning the visible spectrum can be generated. The azetidinyl group, acting as a potent electron-donating substituent, plays a crucial role in modulating the intramolecular charge transfer (ICT) character of these dyes, which in turn governs their fluorescence properties.

| Dye Derivative Core | Synthetic Route from this compound | Resulting Photophysical Property |

| Coumarin (B35378) | Knoevenagel condensation with a coumarin acetic acid derivative | Enhanced quantum yield and photostability |

| Bodipy | Condensation with a substituted pyrrole (B145914) followed by complexation with BF3 | Sharp emission peaks and high molar absorptivity |

| Rhodamine | Incorporation into the rhodamine scaffold via multi-step synthesis | Increased brightness and resistance to photobleaching |

Organic Light-Emitting Diode (OLED) Components

In the field of organic electronics, molecules with strong donor-acceptor characteristics are highly sought after for their potential use in organic light-emitting diodes (OLEDs). The this compound moiety can be incorporated into larger conjugated systems to create materials for various layers within an OLED device, including the emissive layer, hole transport layer, or host materials.